molecular formula C19H29NO B4948845 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine

1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine

Cat. No.: B4948845
M. Wt: 287.4 g/mol
InChI Key: NMVDSCNOGAKXCC-UHFFFAOYSA-N
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Description

1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine is a complex organic compound featuring a pyrrolidine ring attached to a dimethyl-substituted phenyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine typically involves multiple steps. One efficient method starts with the preparation of a key intermediate, such as 6,6-dimethyl-3-phenyloxane. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the final pyrrolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyloxane moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Phenyloxane Derivatives: Compounds with similar phenyloxane structures but different substituents.

Uniqueness: 1-[2-(6,6-Dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a dimethyl-substituted phenyloxane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(6,6-dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-18(2)10-11-19(16-21-18,17-8-4-3-5-9-17)12-15-20-13-6-7-14-20/h3-5,8-9H,6-7,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVDSCNOGAKXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)(CCN2CCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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